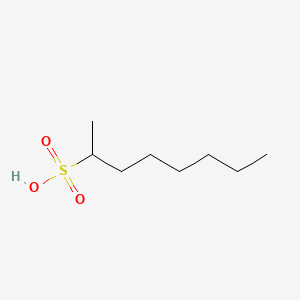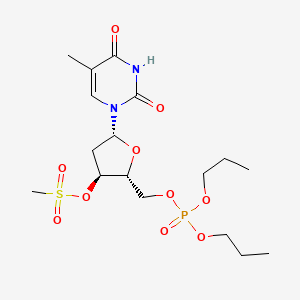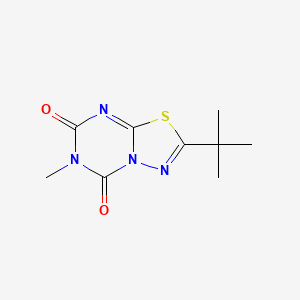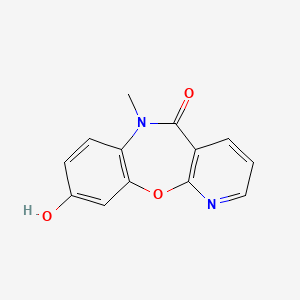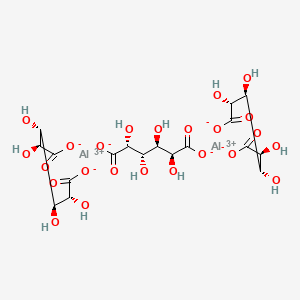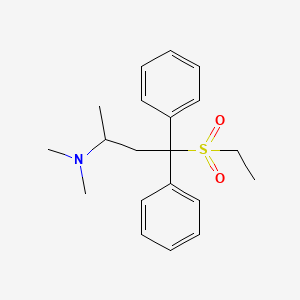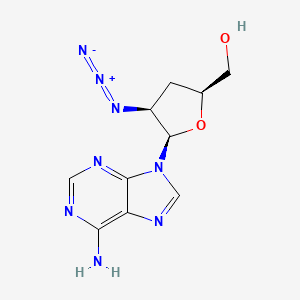
2'-AzddaraA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-AzddaraA is a synthetic nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to naturally occurring nucleosides but contains modifications that enhance its biological activity and stability. It is primarily studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-AzddaraA typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Glycosylation: The initial step involves the glycosylation of a suitable nucleobase with a protected sugar moiety.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.
Purification: The final product is purified using chromatographic techniques to obtain high purity 2’-AzddaraA.
Industrial Production Methods
Industrial production of 2’-AzddaraA follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the glycosylation and azidation steps.
Continuous Flow Chemistry: This method enhances the efficiency and yield of the reactions by continuously feeding reactants into the reaction chamber.
Automated Purification: High-throughput chromatographic systems are employed to purify the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2’-AzddaraA undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group yields amino derivatives.
Substitution: The azido group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleoside analogues.
Wissenschaftliche Forschungsanwendungen
2’-AzddaraA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its role in inhibiting viral replication by incorporating into viral RNA or DNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2’-AzddaraA involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. This compound targets viral polymerases and cellular enzymes involved in DNA and RNA synthesis. By incorporating into the growing nucleic acid chain, it causes chain termination and inhibits further elongation, thereby exerting its antiviral and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2’-AzddaraA is compared with other nucleoside analogues such as:
2’-Azidothymidine (AZT): Both compounds contain an azido group, but 2’-AzddaraA has a broader spectrum of activity.
2’-Azidocytidine: Similar in structure but differs in the nucleobase, leading to different biological activities.
2’-Azidoadenosine: Shares the azido modification but has unique properties due to the adenine base.
Eigenschaften
CAS-Nummer |
79872-72-3 |
|---|---|
Molekularformel |
C10H12N8O2 |
Molekulargewicht |
276.26 g/mol |
IUPAC-Name |
[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-8-7-9(14-3-13-8)18(4-15-7)10-6(16-17-12)1-5(2-19)20-10/h3-6,10,19H,1-2H2,(H2,11,13,14)/t5-,6-,10+/m0/s1 |
InChI-Schlüssel |
JVPFDOXMGPHRJG-JFWOZONXSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@H]1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
C1C(OC(C1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





